3-(piperidin-2-yl)-1H-indazole dihydrochloride - 2251053-27-5

3-(piperidin-2-yl)-1H-indazole dihydrochloride

Catalog Number: EVT-2841156
CAS Number: 2251053-27-5
Molecular Formula: C12H17Cl2N3
Molecular Weight: 274.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Agents: Numerous indazole derivatives have exhibited promising anticancer activity. For example, researchers have identified 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives as potential anticancer agents, with compound 19 demonstrating significant cytotoxicity against lung and cervical cancer cell lines []. Additionally, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have shown potent inhibition of Tyrosine Threonine Kinase (TTK), making them promising candidates for anticancer therapy [].

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Indazole derivatives have emerged as potent and selective CGRP receptor antagonists. Specifically, compounds like HTL22562 [] and BMS-694153 [] have demonstrated efficacy in preclinical models of migraine, highlighting their potential for treating this debilitating neurological disorder.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Indazole-based compounds like 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have shown potential as GSK-3 inhibitors []. GSK-3 is implicated in various neurological and psychiatric disorders, including bipolar disorder. Inhibitors of this enzyme may offer new therapeutic avenues for these conditions.

  • Norepinephrine/Serotonin Reuptake Inhibitors (NSRIs): Indazole derivatives like (S)-5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole [] have demonstrated NSRIs properties. NSRIs are commonly used to treat conditions like fibromyalgia by increasing the levels of norepinephrine and serotonin in the brain.

  • Nociceptin Receptor Agonists: Research indicates that specific indazole-based molecules like AT-312 act as potent and selective nociceptin receptor agonists []. These agonists show promise in reducing alcohol reward in preclinical models, suggesting their potential application in treating alcohol addiction.

  • Cannabinoid Receptor Modulators: Certain indazole derivatives exhibit activity at cannabinoid receptors. For instance, CUMYL-4CN-BINACA, a synthetic cannabinoid, has been identified in plant material and quantified in post-mortem blood samples []. Furthermore, peripherally restricted CB1R antagonists like 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide [] have demonstrated significant weight-loss efficacy in preclinical models, highlighting their potential for treating obesity and related metabolic disorders.

1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

  • Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid identified in seized plant material and post-mortem blood samples. [] It acts as a potent agonist of the CB1 receptor, leading to various psychoactive effects. []
  • Relevance: This compound shares the core 1H-indazole structure with 3-(piperidin-2-yl)-1H-indazole dihydrochloride. The difference lies in the substitution at the 3-position of the indazole ring. While the main compound features a piperidin-2-yl substituent, CUMYL-4CN-BINACA possesses a carboxamide group further substituted with a 4-cyanobutyl and a 2-phenylpropan-2-yl group. []

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)

  • Compound Description: AB-PINACA is a synthetic cannabinoid found in abused K2/Spice products and exhibits higher toxicity than marijuana. [] It is metabolized into hydroxylated metabolites (4OH- and 5OH-AB-PINACA) that retain CB1 receptor affinity and activity, contributing to enhanced adverse effects. []
  • Relevance: Similar to 3-(piperidin-2-yl)-1H-indazole dihydrochloride, AB-PINACA and its metabolites share the central 1H-indazole scaffold. The key structural difference lies in the 3-position substituent, where AB-PINACA features a carboxamide group further substituted with a pentyl chain and a chiral amino acid moiety. []

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ADB-CHMINACA)

  • Compound Description: ADB-CHMINACA is another synthetic cannabinoid that has emerged as a new psychoactive substance. []
  • Relevance: ADB-CHMINACA shares the 1H-indazole core structure with 3-(piperidin-2-yl)-1H-indazole dihydrochloride. The distinction arises from the substitution at the 3-position of the indazole ring. While the main compound has a piperidin-2-yl group, ADB-CHMINACA contains a carboxamide moiety further substituted with a cyclohexylmethyl chain and a specific amino acid-derived group. []

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (Compound 1)

  • Compound Description: Compound 1 is a norepinephrine/serotonin reuptake inhibitor (NSRI) developed for treating fibromyalgia. [] It exhibits high affinity for both norepinephrine and serotonin transporters, leading to increased neurotransmitter levels in the synaptic cleft. []

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 hydrate (DY-9760e)

  • Compound Description: DY-9760e is a novel calmodulin antagonist that has shown neuroprotective effects in various experimental models, including stroke and heart failure. [, , , ] Its mechanism of action involves the inhibition of calmodulin-dependent enzymes, including neuronal nitric oxide synthase (nNOS), Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), and calcineurin. [, ]

1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide (LY278584, compound 9)

  • Compound Description: LY278584 is a potent and selective 5-HT3 receptor antagonist. [] It exhibits high affinity for 5-HT3 receptors, blocking the action of serotonin at these sites. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with a good safety profile. [, ] It demonstrates excellent anticancer cell proliferation potencies and has been approved for investigational new drug (IND) applications by the National Medical Products Administration (NMPA). [, ]
  • Relevance: Hu7691 and 3-(piperidin-2-yl)-1H-indazole dihydrochloride share a common structural motif: a piperidine ring substituted at the nitrogen atom. [, ] In Hu7691, this piperidine ring is directly linked to the core benzamide structure. This shared motif suggests potential similarities in their interactions with biological targets, although their specific mechanisms of action might differ.

3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides

  • Compound Description: This group represents a series of potent tyrosine threonine kinase (TTK) inhibitors with oral bioavailability and promising anticancer activity. [] These compounds exhibit low off-target activity and good metabolic stability. []
  • Relevance: This group of compounds shares the 1H-indazole core with 3-(piperidin-2-yl)-1H-indazole dihydrochloride. The primary structural difference lies in the substituents at the 3 and 5 positions of the indazole ring. While the main compound has a piperidin-2-yl group at the 3-position, these TTK inhibitors have a 4-(heterocyclyl)phenyl group at the 3-position and a carboxamide group at the 5-position. []

Properties

CAS Number

2251053-27-5

Product Name

3-(piperidin-2-yl)-1H-indazole dihydrochloride

IUPAC Name

3-piperidin-2-yl-2H-indazole;dihydrochloride

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19

InChI

InChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)12(15-14-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H

InChI Key

VIXYXOPKDKPUFU-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=C3C=CC=CC3=NN2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.